N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15029504
InChI: InChI=1S/C23H20N4OS/c1-16-22(17-9-3-2-4-10-17)23(26-19-12-6-5-11-18(19)25-16)27-20(28)15-29-21-13-7-8-14-24-21/h2-14,22H,15H2,1H3,(H,26,27,28)
SMILES:
Molecular Formula: C23H20N4OS
Molecular Weight: 400.5 g/mol

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide

CAS No.:

Cat. No.: VC15029504

Molecular Formula: C23H20N4OS

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide -

Specification

Molecular Formula C23H20N4OS
Molecular Weight 400.5 g/mol
IUPAC Name N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)-2-pyridin-2-ylsulfanylacetamide
Standard InChI InChI=1S/C23H20N4OS/c1-16-22(17-9-3-2-4-10-17)23(26-19-12-6-5-11-18(19)25-16)27-20(28)15-29-21-13-7-8-14-24-21/h2-14,22H,15H2,1H3,(H,26,27,28)
Standard InChI Key KTJPUYLSFVQVKU-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)CSC4=CC=CC=N4

Introduction

The compound N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)-2-(2-pyridylsulfanyl)acetamide represents a unique chemical entity within the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects. This particular compound is chemically distinct due to the inclusion of a pyridylsulfanylacetamide moiety, which may impart novel biological activities.

Synthesis

While specific synthetic routes for this compound are not readily available in the search results, benzodiazepine derivatives are typically synthesized via condensation reactions involving o-phenylenediamines and ketoesters or related intermediates. The addition of the pyridylsulfanylacetamide group likely involves alkylation or acylation reactions.

Biological Activity

The benzodiazepine core structure is associated with CNS activity, and modifications such as the pyridylsulfanylacetamide group may enhance or diversify its pharmacological profile:

  • Potential Anticonvulsant Activity:
    Benzodiazepines are widely recognized for their anticonvulsant properties. Modifications to the core structure can alter binding affinity and efficacy at receptor sites .

  • Hypothetical Mechanisms of Action:

    • Interaction with GABAergic pathways.

    • Potential modulation of sodium or calcium ion channels due to structural features resembling other known modulators .

Structural Insights

The incorporation of a sulfanylacetamide group into the benzodiazepine framework introduces both polar and nonpolar characteristics, potentially improving solubility and receptor binding specificity.

Structural ComponentFunctionality
Benzodiazepine CoreCNS activity through GABA receptor modulation
Pyridyl GroupPossible interaction with hydrophilic receptor domains
Sulfanylacetamide LinkageMay enhance metabolic stability and bioavailability

Research Findings

Although direct studies on this specific compound are unavailable in the provided results, related benzodiazepine derivatives have been extensively studied:

  • Anticonvulsant Screening:
    Studies on structurally related compounds showed efficacy in seizure models such as maximal electroshock (MES) tests .

  • Structure-Activity Relationship (SAR):
    The presence of electron-donating or withdrawing groups on the benzodiazepine ring significantly impacts biological activity .

Potential Applications

Given its structural uniqueness, this compound may have applications in:

  • Epilepsy Treatment: As an anticonvulsant agent targeting resistant forms of epilepsy.

  • Anxiolytic Therapy: Due to its benzodiazepine backbone.

  • Research Tool: For studying CNS receptor interactions and SAR studies.

Limitations and Future Directions

  • Lack of Experimental Data: Further studies are required to elucidate pharmacokinetics, toxicity, and efficacy.

  • Synthetic Challenges: Complex functional groups may pose difficulties in large-scale synthesis.

  • Exploration of Analogues: Modifications to the pyridylsulfanyl group could optimize activity.

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